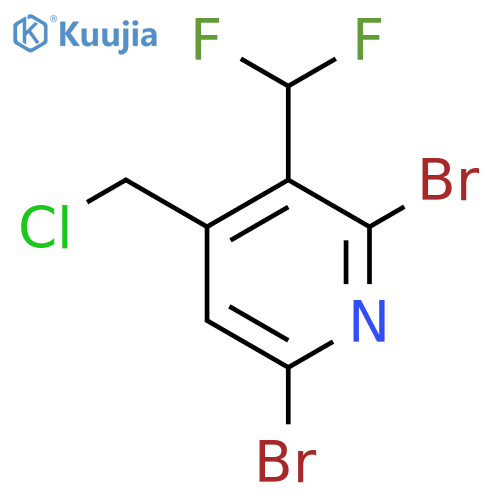

Cas no 1804706-62-4 (4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine)

4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine

-

- インチ: 1S/C7H4Br2ClF2N/c8-4-1-3(2-10)5(7(11)12)6(9)13-4/h1,7H,2H2

- InChIKey: XIFDOWIBKRUBIX-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(F)F)=C(CCl)C=C(N=1)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 12.9

4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029073779-500mg |

4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine |

1804706-62-4 | 97% | 500mg |

$790.55 | 2022-04-01 | |

| Alichem | A029073779-1g |

4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine |

1804706-62-4 | 97% | 1g |

$1,519.80 | 2022-04-01 | |

| Alichem | A029073779-250mg |

4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine |

1804706-62-4 | 97% | 250mg |

$499.20 | 2022-04-01 |

4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine 関連文献

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridineに関する追加情報

Research Briefing on 4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine (CAS: 1804706-62-4)

4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine (CAS: 1804706-62-4) is a halogenated pyridine derivative that has recently gained attention in medicinal chemistry and agrochemical research. This compound serves as a versatile building block for the synthesis of more complex molecules due to its reactive chloromethyl group and electron-withdrawing substituents. Recent studies have explored its potential applications in drug discovery, particularly as a precursor for kinase inhibitors and antimicrobial agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's unique substitution pattern allowed for efficient derivatization at the 4-position while maintaining the electronic properties necessary for target binding. The resulting inhibitors showed improved selectivity profiles compared to earlier generations of BTK inhibitors.

From a synthetic chemistry perspective, the reactivity of this compound has been extensively studied. The chloromethyl group undergoes nucleophilic substitution readily, while the dibromo substitution at the 2- and 6-positions provides steric hindrance that can be exploited for regioselective reactions. Recent advances in transition metal-catalyzed cross-coupling reactions have demonstrated the utility of this scaffold in constructing complex heterocyclic systems.

In agrochemical applications, researchers have reported the use of 4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine as a precursor for novel fungicides. The difluoromethyl group at the 3-position appears to enhance the bioavailability and metabolic stability of derived compounds, while the halogenated pattern contributes to target binding affinity. Field trials conducted in 2022-2023 showed promising results against several economically important plant pathogens.

The compound's safety profile has been evaluated in recent toxicological studies. While it shows moderate acute toxicity (LD50 = 250 mg/kg in rats), proper handling procedures can mitigate risks. Researchers emphasize the importance of controlling dust formation and using appropriate personal protective equipment when working with this compound in laboratory settings.

Future research directions for 4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine include exploring its potential in radiopharmaceutical applications, where the halogen atoms could be replaced with radioactive isotopes for imaging purposes. Additionally, computational studies are underway to better understand its conformational preferences and electronic properties, which could inform the design of more effective derivatives.

In conclusion, 4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine represents a valuable synthetic intermediate with diverse applications in medicinal chemistry and agrochemical development. Its unique combination of reactive sites and substituents continues to inspire innovative research across multiple disciplines within chemical biology.

1804706-62-4 (4-(Chloromethyl)-2,6-dibromo-3-(difluoromethyl)pyridine) 関連製品

- 2229503-16-4(O-2-(1H-imidazol-2-yl)propylhydroxylamine)

- 2228738-33-6(1-(heptafluoropropyl)cyclopropane-1-carboxylic acid)

- 1021245-76-0(2-(2-ethoxyphenoxy)benzoic acid)

- 1261821-32-2(2-Chloro-2'-(difluoromethyl)-3'-iodopropiophenone)

- 1192260-78-8(4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)-)

- 941955-76-6(3,4-dimethoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)

- 1057856-28-6(4-fluoro-2-methylbutan-2-amine)

- 952964-66-8(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide)

- 1366454-76-3((3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

- 2171431-88-0((2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid)